molecular formula C12H15N3O2 B13276944 N,1-Dimethyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxamide

N,1-Dimethyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxamide

Cat. No.: B13276944
M. Wt: 233.27 g/mol
InChI Key: BLAXWDDNHIITSS-UHFFFAOYSA-N
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Description

N,1-Dimethyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by a pyrrolidine ring substituted with a pyridinyl group and various functional groups, making it a versatile molecule in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-Dimethyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 3-pyridinecarboxylic acid with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate, which is then cyclized to produce the desired pyrrolidine derivative . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process. Purification steps such as crystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N,1-Dimethyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N,1-Dimethyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,1-Dimethyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,1-Dimethyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxamide stands out due to its unique combination of functional groups and structural complexity. This makes it a valuable compound for various research and industrial applications, offering distinct properties compared to its analogs.

Properties

Molecular Formula

C12H15N3O2

Molecular Weight

233.27 g/mol

IUPAC Name

N,1-dimethyl-5-oxo-2-pyridin-3-ylpyrrolidine-3-carboxamide

InChI

InChI=1S/C12H15N3O2/c1-13-12(17)9-6-10(16)15(2)11(9)8-4-3-5-14-7-8/h3-5,7,9,11H,6H2,1-2H3,(H,13,17)

InChI Key

BLAXWDDNHIITSS-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1CC(=O)N(C1C2=CN=CC=C2)C

Origin of Product

United States

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